methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate
Description
Methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate is a heterocyclic compound featuring a benzoate ester core with a sulfonyl group at the 4-position. The sulfonyl moiety bridges the benzene ring to a pyrrolidine scaffold, which is substituted at the 3-position with a non-tautomerizing 2H-1,2,3-triazol-2-yl group.
Synthesis Insights: While direct synthesis details are absent in the provided evidence, analogous methods from patent literature (e.g., Suzuki coupling for aryl-sulfonyl linkages or palladium-catalyzed cross-coupling reactions) may apply. The pyrrolidine-triazole subunit could be synthesized via cycloaddition or alkylation strategies, followed by sulfonation and esterification.
Properties
IUPAC Name |
methyl 4-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-9-6-12(10-17)18-15-7-8-16-18/h2-5,7-8,12H,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKYRSYPQNVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. Large-scale synthesis might also involve continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon .
Scientific Research Applications
Chemistry
In chemistry, methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The triazole ring is known for its antimicrobial properties, and the compound’s overall structure may contribute to its efficacy in treating certain diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the pyrrolidine ring may interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-Containing Analogues
Example: Methyl 5-(5-((2H-1,2,3-triazol-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-yloxy)-2-amino-4-fluorobenzoate ()
- Structural Differences : The triazole is attached via a methyl group to a pyridine ring in this compound, whereas the target compound features a triazole directly on pyrrolidine.
- In contrast, the pyrrolidine-sulfonyl group in the target compound may offer conformational flexibility and hydrogen-bonding capabilities.
Sulfonyl/Sulfonamide Derivatives
Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide ()
- Biological Relevance : Sulfonamides are common in antimicrobial agents, whereas sulfonyl groups in the target compound may favor stability in acidic environments.
Pyrrolidine vs. Pyridine Derivatives
Example : 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine ()
- Substituent Effects : The tert-butyldimethylsilyl (TBS) group in acts as a protective moiety, whereas the triazole-sulfonyl combination in the target compound may directly contribute to bioactivity.
Benzoate Esters and Prodrug Considerations
The methyl ester in the target compound likely serves as a prodrug, hydrolyzing in vivo to the active carboxylic acid. Similar ester motifs in ’s compound suggest shared metabolic pathways, though fluorination in the latter may delay hydrolysis.
Data Table: Structural and Functional Comparison
| Compound Name | Key Features | Molecular Weight (g/mol)* | LogP* | Potential Applications |
|---|---|---|---|---|
| Methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate | Pyrrolidine-sulfonyl-triazole, benzoate ester | ~381.4 | ~1.8 (est.) | Kinase/protease inhibition |
| Methyl 5-(5-((2H-1,2,3-triazol-2-yl)methyl)-3-(trifluoromethyl)pyridin-2-yloxy)-2-amino-4-fluorobenzoate | Pyridine-trifluoromethyl, triazole-methyl, fluorobenzoate | ~455.3 | ~2.5 (est.) | Antiviral agents (HCV polymerase) |
| 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine | Pyrrolidine-TBS, iodo-nitro-pyridine | ~479.3 | ~3.0 (est.) | Synthetic intermediate |
| 4-(4-Amino-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide | Sulfonamide, chromene-pyrazolo-pyrimidine | ~468.4 | ~2.2 (est.) | Anticancer/anti-inflammatory agents |
*Estimated values due to lack of experimental data in provided evidence.
Research Findings and Discussion
- Triazole Positioning : The 2H-triazole in the target compound avoids tautomerism, enhancing stability compared to 1H-triazoles.
- Sulfonyl vs. Sulfonamide : Sulfonyl groups may improve metabolic stability over sulfonamides, which are prone to enzymatic degradation.
- Synthetic Challenges : Introducing the sulfonyl-pyrrolidine motif likely requires careful optimization of sulfonation conditions to avoid over-oxidation.
Biological Activity
Methyl 4-{[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]sulfonyl}benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and various biological evaluations through case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of benzoic acid derivatives with triazole-containing moieties, followed by sulfonylation to enhance biological activity. The molecular formula is C_{15}H_{18}N_{4}O_{4}S, with a molecular weight of 358.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{18}N_{4}O_{4}S |
| Molecular Weight | 358.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: MCF-7 Cell Line
A study evaluated the compound's effect on the MCF-7 breast cancer cell line using MTT assay. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating promising anticancer activity.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. The compound has been tested against several bacterial strains, showing effective inhibition.
Case Study: Antibacterial Screening
In a study assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Antileishmanial Activity
Recent evaluations have highlighted the potential of this compound against Leishmania species.
Case Study: Leishmania braziliensis
The compound was tested for its antileishmanial activity in vitro, revealing effective results with an LC50 value indicating superior efficacy compared to traditional treatments.
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Flow cytometry assays indicate that it promotes apoptosis in treated cells.
- Protein Interaction : The sulfonyl group enhances binding affinity to target proteins involved in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
